molecular formula C6H5BrN2O4S B2626774 4-Bromo-2-nitrobenzenesulfonamide CAS No. 89581-41-9

4-Bromo-2-nitrobenzenesulfonamide

Cat. No. B2626774
CAS RN: 89581-41-9
M. Wt: 281.08
InChI Key: RLOBLCKPLSPZIT-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzenesulfonamide, also known as BNBSO2Br, is a chemical compound that has attracted significant research interest due to its diverse range of physical and chemical properties. It is applied as a reagent for the synthesis of medium-ring amines via N-alkylation .


Synthesis Analysis

The synthesis of 4-Bromo-2-nitrobenzenesulfonamide involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The method shows highly practical chemoselective and functional group compatibility .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-nitrobenzenesulfonamide is C6H5BrN2O4S . Its average mass is 281.084 Da and its monoisotopic mass is 279.915344 Da .


Chemical Reactions Analysis

4-Bromo-2-nitrobenzenesulfonamide is applied as a reagent for the synthesis of medium-ring amines via N-alkylation, e.g., with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .

Scientific Research Applications

Mechanism of Action

Sulfonamides, which include 4-Bromo-2-nitrobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

While specific safety data for 4-Bromo-2-nitrobenzenesulfonamide is not available, related compounds such as 1-Bromo-2-nitrobenzene are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of 4-Bromo-2-nitrobenzenesulfonamide and its derivatives has been a subject of research due to their diverse range of physical and chemical properties. Future research may focus on improving the synthesis process and exploring new applications for this compound .

properties

IUPAC Name

4-bromo-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOBLCKPLSPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobenzenesulfonamide

CAS RN

89581-41-9
Record name 4-bromo-2-nitrobenzenesulfonamide
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